1,1,1,4,4,4-Hexafluorobutane
Description
Significance in Organofluorine Chemistry and Fluorinated Compound Design
The importance of 1,1,1,4,4,4-hexafluorobutane in organofluorine chemistry is primarily centered on its role as a precursor and building block for the synthesis of other valuable fluorinated molecules. The strategic placement of fluorine atoms imparts unique properties to organic compounds, including enhanced thermal stability, metabolic resistance, and altered electronic characteristics, making them highly sought after in materials science, pharmaceuticals, and agrochemicals.
This compound serves as a fundamental starting material for the production of its unsaturated analogue, (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene. This transformation is typically achieved through halogenation followed by dehydrohalogenation. For instance, the reaction of this compound with a halogen at high temperatures yields a 1,1,1,4,4,4-hexafluoro-2-halobutene, which is then treated with a base to form the double bond. researchgate.net The resulting hexafluorobut-2-ene isomers are versatile synthons in their own right, participating in a variety of reactions such as stereoselective olefin metathesis and the synthesis of complex fluorinated alkenes. nih.gov
Furthermore, research has demonstrated the utility of these derivatives in creating more complex fluorinated structures. For example, (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes are used to synthesize 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes, which can be further transformed into bistrifluoromethyl-containing haloolefins. nih.gov These compounds are valuable intermediates for a range of subsequent chemical transformations. nih.gov The ability to introduce the hexafluorinated butane (B89635) backbone into various molecular frameworks makes this compound a significant contributor to the design and synthesis of novel fluorinated compounds.
Historical Context and Evolution of Research
The exploration of this compound and its derivatives is rooted in the broader advancements in organofluorine chemistry that began in the mid-20th century. While specific early discovery details for the saturated compound are not extensively documented in readily available literature, the synthesis and reactions of its unsaturated counterpart, 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169), were first reported by Haszeldine in 1952. nih.gov This early work laid the foundation for subsequent research into this class of compounds.
Initial research was largely driven by the pursuit of new materials with exceptional properties, such as thermal and chemical resistance. The development of synthetic methodologies to produce highly fluorinated compounds was a key focus. One of the early methods for synthesizing this compound involved the hydrogenation of 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene in the presence of a Raney nickel catalyst. prepchem.com
The evolution of research on this compound and its derivatives has been marked by the development of more efficient and selective synthetic methods. For instance, processes for producing this compound with high yield and selectivity have been patented, highlighting its industrial relevance. These methods often involve the reduction of chlorinated precursors.
More recent research, particularly from the early 2000s onwards, has focused on the detailed investigation of the reactivity of 1,1,1,4,4,4-hexafluorobut-2-enes, which are directly synthesized from the parent alkane. These studies have explored their use in complex organic transformations, including halogenation/dehydrohalogenation cascades to access novel fluorinated allenes. beilstein-journals.org This demonstrates a shift from fundamental synthesis to the application of these compounds as sophisticated building blocks in modern organic chemistry.
Overview of Current Research Trajectories and Academic Relevance
Current research involving this compound and its derivatives is multifaceted, spanning from fundamental synthetic chemistry to applications in materials science and as next-generation refrigerants.
A significant trajectory of current research is the use of this compound as a starting material for producing hydrofluoroolefins (HFOs) like 1,1,1,4,4,4-hexafluorobut-2-ene. These HFOs are being investigated as environmentally friendlier alternatives to hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) in refrigeration and foam blowing applications due to their lower global warming potential (GWP). ontosight.ai
In academic research, the focus remains on leveraging the unique reactivity of the hexafluorinated butane core. The development of novel catalytic systems for the functionalization of this compound and its unsaturated derivatives is an active area of investigation. This includes stereoselective reactions that allow for precise control over the three-dimensional arrangement of atoms in the final products. nih.gov
Furthermore, the synthesis of novel fluorinated compounds with potential biological activity is another key research direction. The incorporation of the bis(trifluoromethyl)ethane moiety, derived from this compound, into larger molecules is being explored for applications in medicinal chemistry and agrochemicals, where fluorination is known to enhance metabolic stability and biological efficacy. The study of the fundamental properties and reactivity of these molecules continues to be of high academic relevance, contributing to the broader understanding of organofluorine chemistry.
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₄F₆ | nih.gov |
| Molecular Weight | 166.06 g/mol | nih.gov |
| Boiling Point | 24-25 °C | nih.gov |
| Melting Point | -53 °C | nih.gov |
| Density | 1.37 g/cm³ | nih.gov |
| Vapor Pressure | 763 mmHg at 25°C | nih.gov |
Spectroscopic Data for this compound
| Spectroscopy Type | Data | Source |
| 13C NMR | Available | nih.gov |
| 19F NMR | Available | nih.gov |
| GC-MS | Available | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6/c5-3(6,7)1-2-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIGIYYQHHRBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074942 | |
| Record name | 1,1,1,4,4,4-Hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-59-0 | |
| Record name | 1,1,1,4,4,4-Hexafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,1,1,4,4,4-hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,4,4,4-Hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Strategies for the Preparation of 1,1,1,4,4,4-Hexafluorobutane and its Derivatives
The synthesis of this compound is achieved through several key strategies, including halogenation and dehydrohalogenation of hydrofluoroolefins, reductive coupling reactions, and catalytic hydrogenation. These methods provide routes to the target molecule and its various functionalized derivatives.
Halogenation and Dehydrohalogenation Cascades from Hydrofluoroolefins
A prominent synthetic route involves the initial halogenation of commercially available hydrofluoroolefins, such as (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes, followed by a dehydrohalogenation step. nih.gov This two-step process allows for the introduction and subsequent elimination of halogen atoms to yield the desired fluorinated alkanes and alkenes.
The halogenation of (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-enes with bromine, often accelerated by ultraviolet irradiation or sunlight, proceeds efficiently to produce 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) in high yields (around 95%). beilstein-journals.orgnih.gov The reaction typically results in a mixture of stereoisomers. beilstein-journals.orgnih.gov Similarly, the addition of iodine monochloride (ICl) to these butene isomers yields 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, also as a stereoisomeric mixture. beilstein-journals.orgnih.gov The use of ICl provides a pathway to previously unknown chlorinated derivatives. smolecule.com
These halogenation reactions are crucial as they create the necessary precursors for subsequent elimination reactions. beilstein-journals.org The reaction of halogens with terminally unsaturated fluoroalkenes is sensitive to the position and number of fluorine atoms, which influences the symmetry of the resulting halonium ion intermediate. acs.org
The dehydrohalogenation of the resulting 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes is a critical step that can be controlled to achieve regioselectivity and stereoselectivity. beilstein-journals.orgfiveable.me The choice of base plays a significant role in determining the product distribution. beilstein-journals.org
For instance, the reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Diisopropylethylamine (Hünig's base), and potassium hydroxide (B78521) (KOH) has been studied. beilstein-journals.org Treatment of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with DBU can yield a mixture of (Z)- and (E)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes. In some cases, using KOH can favor the formation of the Z-isomer exclusively. The stereochemical outcome is influenced by the electronic effects of the fluorine substituents, which can stabilize the Z-isomer. Bulky bases like DBU and Hünig's base can also sterically influence the configuration during dehydrohalogenation.
The dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with potassium hydroxide in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (Bu4NBr) leads to a mixture of (E)- and (Z)-isomers of 2-chloro- and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.orgnih.gov
Table 1: Dehydrohalogenation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with Various Bases beilstein-journals.org
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Ratio (E/Z) | Yield (%) |
| 1 | DBU | CH2Cl2 | 20 | 24 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | 2:1 | 75 |
| 2 | iPr2NEt | CH2Cl2 | 20 | 48 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | 2:1 | 68 |
| 3 | KOH | H2O | 100 | 5 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | 2:1 | 82 |
| 4 | KOH | EtOH | 78 | 3 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | 2:1 | 85 |
| 5 | KOH | diglyme | 120 | 2 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | 1:1 | 70 |
Reductive Coupling Reactions
Reductive coupling presents an alternative pathway for the synthesis of hexafluorobutane derivatives.
A highly efficient method for producing 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) involves the reductive dimerization of 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123) using copper powder in the presence of a secondary amine or a ligand like 2,2'-bipyridine (B1663995) in a solvent such as DMF. sci-hub.se This copper-mediated reaction can achieve high yields of the desired butene. sci-hub.se While this method directly yields the butene derivative, further hydrogenation would be required to obtain this compound.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a direct method to produce this compound from unsaturated precursors.
One documented method involves the hydrogenation of 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene in ethanol (B145695). prepchem.com This reaction is carried out in the presence of potassium hydroxide and Raney nickel at elevated temperatures and pressures, yielding this compound. prepchem.com
Another approach is the gas-phase hydrogenation of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (B1310807). google.com This process utilizes a hydrogenation catalyst containing an alloy of a platinum group metal (platinum or palladium) and a second metal such as silver, copper, or gold to achieve high selectivity and yield. google.com
Furthermore, the cis-selective semi-hydrogenation of perfluoro-2-butyne using palladium-based catalysts is a method to produce (Z)-1,1,1,4,4,4-hexafluorobut-2-ene. researchgate.netlookchem.com This butene can then be subsequently hydrogenated to this compound. cdnsciencepub.com The choice of catalyst, such as palladium on porous aluminum fluoride (B91410), is crucial for the efficiency of this process. researchgate.netlookchem.com
Noble Metal Catalysis (Platinum, Palladium, Raney Nickel)
Noble metals are highly effective catalysts for the hydrogenation of carbon-carbon multiple bonds. wikipedia.org Platinum (Pt), palladium (Pd), and Raney nickel are frequently employed in the synthesis of this compound from its unsaturated analogues. google.comgoogle.comwikipedia.org
Platinum and Palladium: These metals, often supported on materials like carbon (Pd/C) or alumina (B75360) (Pt/Al2O3), are known for their high catalytic activity at lower temperatures and pressures. wikipedia.orgresearchgate.netlibretexts.org For instance, 1,1,1,4,4,4-hexafluorobutene can be hydrogenated in the liquid phase using a noble metal catalyst from Group VII or VIII of the periodic table, carried on supports such as silica (B1680970) or alumina. google.com A process for producing this compound with high yield and selectivity involves the reduction of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene with hydrogen in the presence of a catalyst containing an alloy of platinum or palladium with a second metal like silver, copper, or gold. google.com
Raney Nickel: This fine-grained nickel alloy is a versatile and cost-effective catalyst for various hydrogenation reactions, including the conversion of alkenes and alkynes to alkanes. wikipedia.orgbyjus.commasterorganicchemistry.com It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution. orgsyn.org One specific method involves the hydrogenation of 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene in ethanol with Raney nickel and potassium hydroxide, yielding this compound. prepchem.com The reduction of hexafluoro-2-butyne (B1329351) using a Raney nickel catalyst has also been reported, although this can produce a mixture of cis-hexafluoro-2-butene and the desired hexafluorobutane. google.com
Table 1: Comparison of Noble Metal Catalysts in Hexafluorobutane Synthesis
| Catalyst | Precursor | Key Features | Reference |
| Platinum/Palladium Alloy | 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene | High yield and selectivity in gas-phase hydrogenation. google.com | google.com |
| Supported Noble Metals (Pt, Pd) | 1,1,1,4,4,4-hexafluorobutene | Effective in liquid-phase hydrogenation. google.com | google.com |
| Raney Nickel | 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene | Used in liquid-phase hydrogenation with a co-reagent. prepchem.com | prepchem.com |
| Raney Nickel | Hexafluoro-2-butyne | Can lead to a mixture of products. google.com | google.com |
Gas-Phase versus Liquid-Phase Hydrogenation Protocols
The choice between a gas-phase or liquid-phase hydrogenation process depends on several factors, including the specific precursor, catalyst, and desired production scale.
Gas-Phase Hydrogenation: This method is often favored for industrial-scale production due to its potential for continuous operation. A notable example is the gas-phase hydrogenation of 2-chloro-1,1,1,4,4,4-hexafluorobutene using a platinum or palladium alloy catalyst, which provides high selectivity and yield. google.com Another process describes the gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne to produce the Z-isomer of 1,1,1,4,4,4-hexafluoro-2-butene, which could then be further hydrogenated. researchgate.net
Liquid-Phase Hydrogenation: This approach is common in laboratory-scale syntheses and offers good control over reaction conditions. The hydrogenation of 1,1,1,4,4,4-hexafluorobutene in the presence of a noble metal catalyst is a known liquid-phase method. google.com Similarly, the synthesis using Raney nickel and 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene is conducted in a liquid solvent like ethanol. prepchem.com While effective, liquid-phase methods using noble metal catalysts for hydrogenating precursors like 2-chloro-1,1,1,4,4,4-hexafluorobutene have been noted to sometimes suffer from low yields and the formation of by-products, making them less suitable for industrial applications. google.com
Multi-Step Syntheses from Diverse Precursors
Beyond the direct hydrogenation of four-carbon unsaturated compounds, this compound can be synthesized through more complex, multi-step pathways starting from different precursors.
Synthetic Routes Originating from Succinonitrile (B93025)
A one-step synthesis of this compound from succinonitrile has been reported, highlighting an alternative pathway from a dinitrile precursor. fluoromart.commolaid.comacs.orgscilit.comunizar.es This method underscores the versatility of starting materials in the synthesis of fluorinated compounds.
Integrated Processes Involving Halogenated Butenes and Butynes
Complex, integrated processes that involve the formation and subsequent transformation of halogenated butenes and butynes are also employed in the synthesis of this compound. These routes often involve chlorination and dehydrochlorination steps to create the necessary unsaturated intermediates.
Chlorination and dehydrochlorination are fundamental reactions in organic synthesis used to introduce and then eliminate atoms to form double or triple bonds. researchgate.netsci-hub.secranfield.ac.uknih.gov In the context of producing precursors for this compound, these steps are crucial. For example, a process for making (Z)-1,1,1,4,4,4-hexafluoro-2-butene starts with hexachlorobutadiene, which is fluorinated to (E/Z)-2,3-dichlorohexafluoro-2-butene. researchgate.net This intermediate is then de-chlorinated to form 1,1,1,4,4,4-hexafluoro-2-butyne. researchgate.net This butyne can then be hydrogenated. researchgate.net Another route involves the halogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes with bromine or iodine monochloride to form 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org Subsequent dehydrohalogenation of these butanes yields various haloolefins that can be further transformed. beilstein-journals.orgbeilstein-journals.org
The reduction of 1,1,1,4,4,4-hexafluoro-2-butyne is a key step in several synthetic pathways. The stereoselectivity of this reduction is critical, as it determines the isomeric composition of the resulting butene, which can then be hydrogenated to the final product. The use of specific catalysts can favor the formation of the cis (Z) or trans (E) isomer of 1,1,1,4,4,4-hexafluoro-2-butene. For example, the catalytic reduction of hexafluoro-2-butyne with hydrogen using a Raney nickel catalyst at room temperature has been shown to produce a mixture of cis-hexafluoro-2-butene and hexafluorobutane. google.com The development of catalysts that can selectively produce a specific isomer is an area of active research. researchgate.netkyoto-u.ac.jp
Hydrosilylation Followed by Halogenation
The synthesis of functionalized hexafluorobutane derivatives can be approached through a multi-step pathway involving the hydrosilylation of 1,1,1,4,4,4-hexafluorobut-2-ene. This initial step involves the addition of a silicon-hydrogen bond across the C=C double bond. The outcome of this reaction is highly dependent on the choice of catalyst. sci-hub.boxzendy.io
Research has shown that palladium catalysts effectively promote the desired hydrosilylation of both (Z)- and (E)-1,1,1,4,4,4-hexafluorobut-2-ene, yielding the corresponding hexafluorobutylsilanes in good to excellent yields. zendy.io In contrast, when a platinum catalyst such as Speier's catalyst (H₂PtCl₆) is used, the reaction pathway changes. Instead of addition, a dehydrofluorination reaction is predominantly observed, leading to the formation of 1,1,4,4,4-pentafluorobut-1-ene. sci-hub.boxzendy.io Studies have also explored rhodium catalysts, like Wilkinson's catalyst, which can lead to a mix of hydrosilylation and hydrodefluorination processes. sci-hub.box
The subsequent halogenation of the fluoroalkylsilane product from the palladium-catalyzed reaction represents the second stage of this pathway. The direct radical halogenation of alkylsilanes at the α-carbon is a known method for preparing α-haloalkylsilanes. thieme-connect.de Alternatively, the C-Si bond in the hexafluorobutylsilane intermediate can be cleaved using halogens. For instance, research on related vinylsilanes derived from hexafluorobut-2-yne demonstrated that treatment with iodine in the presence of a fluoride ion source can replace the silyl (B83357) group with an iodine atom, forming an iodo-substituted butene. beilstein-journals.org This indicates that the hexafluorobutylsilane intermediate is a viable precursor for subsequent halogenation to introduce further functionality.
Fundamental Reactivity and Mechanistic Investigations
The reactivity of 1,1,1,4,4,4-hexafluorobut-2-ene is dominated by the electron-deficient nature of its double bond, which is flanked by two strongly electron-withdrawing trifluoromethyl groups. This electronic structure governs its interactions with both electrophiles and nucleophiles.
Electrophilic and Nucleophilic Addition Reactions across C=C Bonds
Due to the electron-withdrawing nature of the CF₃ groups, the C=C bond in 1,1,1,4,4,4-hexafluorobut-2-ene is electron-poor and thus less susceptible to typical electrophilic addition compared to non-fluorinated alkenes. chemistrysteps.comlasalle.eduwikipedia.org However, addition reactions with strong electrophiles like halogens are well-documented. The reaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine under UV irradiation proceeds readily to form 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.orgresearchgate.net Similarly, reaction with iodine monochloride (ICl) under sunlight yields the corresponding 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.org These dihaloalkanes are stable compounds that can be isolated and serve as precursors for further transformations. beilstein-journals.org
Table 1: Halogen Addition Reactions to 1,1,1,4,4,4-Hexafluorobut-2-ene
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | Br₂ | UV Irradiation | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | High | beilstein-journals.org |
| (E/Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | ICl | Sunlight | 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | 85% | beilstein-journals.org |
Conversely, the electron-deficient double bond is highly susceptible to nucleophilic attack. wikipedia.orgnumberanalytics.com This reactivity is fundamental to many transformations of the molecule. For example, studies have shown that magnesium and lithium silyl reagents can act as effective nucleophiles, reacting with (Z)-1,1,1,4,4,4-hexafluorobut-2-ene to yield a defluorosilylation product. beilstein-journals.org This type of reaction proceeds via a nucleophilic addition-elimination mechanism, where the nucleophile adds to the double bond, followed by the elimination of a fluoride ion. sci-hub.se Other examples include the reaction with diazotrifluoroethane to form a pyrazoline derivative and the base-catalyzed hydrocarboxylation of the related hexafluorobut-2-yne, which proceeds via nucleophilic attack of a carboxylate anion. beilstein-journals.orgnih.gov
C-F Bond Activation and Selective Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, the unique electronic environment in 1,1,1,4,4,4-hexafluorobut-2-ene allows for its C-F bonds to be susceptible to cleavage under specific conditions, enabling selective functionalization. sci-hub.seresearchgate.net
One notable pathway involves the use of low-valent main group reagents. Research has shown that an Aluminium(I) complex reacts with 1,1,1,4,4,4-hexafluorobut-2-ene, resulting in a double C-F activation to form 1,1,4,4-tetrafluorobutadiene. ucl.ac.uk This demonstrates that even highly stable C-F bonds can be broken without transition metals.
Transition metals are also widely employed for C-F bond activation in fluoroalkenes. ox.ac.ukacs.org Mechanisms often involve either oxidative addition of the C-F bond to a low-valent metal center or a β-fluoride elimination from a metal-alkyl intermediate. sci-hub.seacs.org In the context of 1,1,1,4,4,4-hexafluorobut-2-ene, related reactions include the defluorosilylation using nucleophilic silyl reagents in the presence of magnesium or lithium, which effectively replaces a fluorine atom with a silyl group. beilstein-journals.org These selective transformations open pathways to new fluorinated building blocks from the hexafluorobutene scaffold.
Organometallic Reactions and Reagent Development
The development of organometallic reagents from fluorinated butanes has opened new avenues for constructing complex molecular architectures. The strategic introduction of metal-carbon bonds allows for subsequent reactions that would be otherwise unachievable with the inert parent alkanes.
Lithiation and Grignard Reagent Applications for Novel Allene Synthesis
The synthesis of novel polyfluorinated allenes is a significant application of organometallic chemistry involving derivatives of this compound. Research has demonstrated that halogenated derivatives of 1,1,1,4,4,4-hexafluorobut-2-ene are key starting materials for these transformations. beilstein-journals.orgnih.gov Specifically, 2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes serve as versatile precursors for generating highly reactive organolithium and Grignard intermediates. beilstein-journals.orgnih.gov
The reaction of these bromoolefins with organolithium reagents, such as butyllithium (B86547) (BuLi), or with Grignard reagents, like isopropylmagnesium chloride (iPrMgCl), facilitates the synthesis of 1,1,4,4,4-pentafluorobuta-1,2-diene. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involves the formation of a vinyl-lithium or vinyl-magnesium species, followed by the elimination of lithium fluoride (LiF) or magnesium bromofluoride (MgBrF), respectively, to yield the allene. beilstein-journals.org An earlier study also described the lithiation of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene with methyllithium, with the resulting organolithium compound being subsequently reacted with trifluoroacetophenone. beilstein-journals.org
These reactions are highly significant as they provide a pathway to 1,1-difluoroallenes, which are valuable building blocks for a wide range of chemical transformations. beilstein-journals.org
Table 1: Synthesis of Fluorinated Allenes via Organometallic Intermediates
| Starting Material | Reagent(s) | Key Intermediate/Product | Reference(s) |
| (E)-2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | Butyllithium (BuLi) | 1,1,4,4,4-Pentafluorobuta-1,2-diene | beilstein-journals.orgbeilstein-journals.org |
| (E)-2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | Isopropylmagnesium chloride (iPrMgCl), then 4-Fluorobenzaldehyde | Allene intermediate via elimination of MgBrF | beilstein-journals.orgnih.gov |
| 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | Methyllithium, then Trifluoroacetophenone | Product of reaction with trifluoroacetophenone | beilstein-journals.org |
Oxidation and Reduction Chemistry of Functionalized Derivatives
The oxidation and reduction of functionalized derivatives of this compound, primarily the unsaturated 1,1,1,4,4,4-hexafluorobut-2-ene, lead to a variety of valuable compounds.
Oxidation of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with reagents like sodium hypochlorite (B82951) can produce the corresponding epoxide, 2,3-bis(trifluoromethyl)oxirane. beilstein-journals.org Another oxidative pathway involves the reaction with potassium persulfate, which results in the formation of a cyclic sulfate, 4,5-bis(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide. beilstein-journals.org General oxidation can also be achieved with agents like potassium permanganate (B83412) or ozone.
Reduction reactions are equally important. The parent saturated compound, this compound, can be synthesized by the reduction of a functionalized derivative. For example, the hydrogenation of 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene using a Raney nickel catalyst in the presence of potassium hydroxide yields this compound. prepchem.com Similarly, catalytic hydrogenation over palladium or platinum can reduce hexafluorobut-2-ene to the corresponding alkane.
Table 2: Selected Oxidation and Reduction Reactions of Hexafluorobutene
| Reaction Type | Starting Material | Reagent(s) | Product | Reference(s) |
| Oxidation | (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | Sodium hypochlorite | 2,3-Bis(trifluoromethyl)oxirane | beilstein-journals.org |
| Oxidation | (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | Potassium persulfate | 4,5-Bis(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide | beilstein-journals.org |
| Reduction | 1,1,1,4,4,4-Hexafluoro-2-chloro-2-butene | H₂, Raney nickel, KOH | This compound | prepchem.com |
| Reduction | 1,1,1,4,4,4-Hexafluorobut-2-ene | H₂, Pd or Pt catalyst | This compound |
Cycloaddition and Heterocycle Formation Reactions
The double bond in 1,1,1,4,4,4-hexafluorobut-2-ene makes it a suitable substrate for cycloaddition reactions, leading to the formation of various fluorinated heterocyclic compounds.
Formation of Dioxathiolanes and Dithioles
The synthesis of sulfur-containing heterocycles from 1,1,1,4,4,4-hexafluorobut-2-ene has been successfully demonstrated. As mentioned previously, the reaction of the (E)-isomer with potassium persulfate yields 4,5-bis(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide, an example of a [3+2] cycloaddition where the olefin reacts with sulfur trioxide (generated from the persulfate). beilstein-journals.org
Furthermore, the formation of 1,3-dithioles has been achieved through the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene with dithietane and elemental sulfur in the presence of potassium fluoride (KF). beilstein-journals.orgnih.gov This reaction provides a direct route to five-membered rings containing two sulfur atoms and two trifluoromethyl groups.
Synthesis of Triazine Derivatives
Derivatives of this compound are also precursors for nitrogen-containing heterocycles like triazines. A patented method describes the preparation of 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester. beilstein-journals.orgnih.gov This synthesis starts from 1,1,1,4,4,4-hexafluorobut-2-ene, which reacts with an oxalamide hydrazone in what is likely a multi-step process involving condensation and cyclization to form the triazine ring. beilstein-journals.orgnih.gov This demonstrates the utility of fluorinated butenes in constructing complex heterocyclic systems that are of interest in medicinal and materials chemistry. beilstein-journals.orgnih.gov
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds like 1,1,1,4,4,4-hexafluorobutane. researchgate.net By analyzing the spectra of ¹H, ¹⁹F, and ¹³C nuclei, a comprehensive picture of the molecule's connectivity and spatial arrangement can be assembled. researchgate.net
High-Resolution ¹H, ¹⁹F, and ¹³C NMR Techniques for Structural Elucidation
The structure of this compound is confirmed through the analysis of its NMR spectra. The ¹H NMR spectrum is characterized by a multiplet arising from the methylene (B1212753) (CH₂) groups. The ¹⁹F NMR spectrum shows a characteristic signal for the trifluoromethyl (CF₃) groups. The ¹³C NMR provides signals for the two distinct carbon environments. rsc.orgnih.gov
The combination of these techniques, often enhanced by methods like heteronuclear noise decoupling, allows for the precise determination of chemical shifts and coupling constants for all magnetic nuclei in the molecule. rsc.org For instance, analysis of ¹³C-satellite spectra in conjunction with ¹H noise decoupling can elucidate complex spin systems and provide detailed structural information. rsc.org
Below is a table summarizing typical NMR data for this compound.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | ~2.46 ppm | Multiplet | ³JHF = ~11.5 Hz, ³JHH = ~5.0 Hz | -CH₂-CH₂- |
| ¹⁹F | ~-70.1 ppm | Triplet of triplets | ³JFH = ~11.5 Hz, ⁵JFF = ~1.5 Hz | -CF₃ |
| ¹³C | ~28.8 ppm (CH₂) | Quartet of triplets | ²JCF = ~30.9 Hz | -CH₂-CH₂- |
| ~127.4 ppm (CF₃) | Quartet | ¹JCF = ~274.4 Hz | -CF₃ | |
| Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. rsc.org |
Stereochemical Assignment via Spin-Spin Coupling Constants (e.g., ⁵JFFcis)
While this compound itself does not have stereoisomers, the analysis of spin-spin coupling constants is crucial for determining the stereochemistry of its derivatives, such as halogenated hexafluorobutenes. nih.gov For example, in (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, the configuration is determined by the five-bond fluorine-fluorine coupling constant (⁵JFF). nih.gov A ⁵JFFcis coupling constant of approximately 11-13 Hz is characteristic of the (E)-isomer, whereas it is close to 0 Hz for the (Z)-isomer. nih.gov Similarly, a ⁵JFF coupling of 1.5 Hz has been observed in this compound itself, which is comparable to the 2.0 Hz value in perfluorobutane. rsc.org
Conformational Analysis and Rotational Isomerism through NMR Spectral Parameters
NMR spectral data, particularly vicinal coupling constants (³J), are instrumental in analyzing the conformational preferences of this compound. rsc.orgauremn.org.br The molecule primarily exists in two rotational isomers (rotamers): the anti (or trans) and the gauche conformers. dntb.gov.ua
Studies have shown that the magnitudes of the vicinal proton-fluorine coupling constants (³JHF) are consistent with a strong predominance of the trans rotamer in solution. rsc.org The observed values of approximately 4.97 Hz and 11.54 Hz are in excellent agreement with calculated values for the trans conformer. rsc.org This indicates a high energetic barrier for rotation around the central C-C bond, favoring the staggered conformation where the bulky CF₃ groups are furthest apart. rsc.org The analysis of these NMR parameters provides a detailed view of the molecule's preferred three-dimensional structure in solution. auremn.org.br
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for studying its fragmentation patterns under ionization. nih.govbeilstein-journals.orglibretexts.org The molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (166.06 g/mol ). nih.gov
Electron impact ionization leads to characteristic fragmentation of the molecule. libretexts.org Common fragmentation pathways for fluorinated alkanes involve the cleavage of C-C and C-F bonds. beilstein-journals.org For this compound, a prominent peak in the mass spectrum is often the loss of a trifluoromethyl group ([M-CF₃]⁺), resulting in an ion at m/z 97. Another significant fragment corresponds to the [CF₃]⁺ ion itself at m/z 69. beilstein-journals.org The analysis of these fragments helps to piece together the molecular structure. libretexts.org
| Ion Fragment | m/z (mass-to-charge ratio) | Possible Identity |
| [C₄H₄F₆]⁺ | 166 | Molecular Ion (M⁺) |
| [C₃H₄F₃]⁺ | 97 | [M-CF₃]⁺ |
| [C₂H₄]⁺ | 77 | [M-2CF₃]⁺ |
| [CF₃]⁺ | 69 | Trifluoromethyl cation |
| Note: The relative intensities of these peaks can vary based on the ionization method and energy. nih.gov |
Vibrational Spectroscopy (Infrared and Raman) for Structural and Conformational Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the molecular vibrations and conformational isomers of this compound. dntb.gov.uauni-siegen.de These methods are based on the principle that molecules absorb or scatter light at specific frequencies corresponding to their vibrational modes. uni-siegen.de
The vibrational spectra of this compound are complex due to the presence of multiple C-H, C-C, C-F, and deformation modes. dntb.gov.ua By analyzing the IR and Raman spectra, it is possible to identify characteristic frequencies associated with the trans and gauche conformers. dntb.gov.uaacs.org Variable temperature studies can help in determining the relative stability of these conformers. dntb.gov.ua Ab initio calculations are often used in conjunction with experimental data to assign the observed vibrational bands to specific normal modes of the different conformers. dntb.gov.ua
Electron Diffraction Studies for Gas-Phase Molecular Geometry and Conformation
Gas-phase electron diffraction is a key technique for determining the precise molecular geometry and conformational composition of volatile compounds like this compound. researchgate.netresearchgate.net This method provides detailed information on bond lengths, bond angles, and dihedral angles in the gas phase, free from intermolecular interactions present in condensed phases.
Electron diffraction studies, often combined with ab initio calculations, have confirmed that this compound exists as a mixture of anti and gauche conformers in the gas phase. acs.org These studies have allowed for the accurate determination of the geometric parameters for both conformers, revealing that the anti form is energetically more stable. acs.org
| Parameter | anti Conformer | gauche Conformer |
| C-C bond length (Å) | ~1.53 | ~1.53 |
| C-F bond length (Å) | ~1.34 | ~1.34 |
| C-H bond length (Å) | ~1.10 | ~1.10 |
| C-C-C bond angle (°) | ~114 | ~112 |
| F-C-F bond angle (°) | ~107 | ~107 |
| C-C-F bond angle (°) | ~112 | ~112 |
| Dihedral Angle (C-C-C-C) (°) | 180 | ~65 |
| Note: These values are representative and based on combined electron diffraction and theoretical studies. acs.org |
Quantum Crystallography for Precise Bond Length Determination
Quantum crystallography represents a sophisticated evolution in the study of crystalline solids, moving beyond the mere determination of atomic positions to the direct experimental and theoretical mapping of electron density distribution. This approach provides profound insights into the nature of chemical bonds, intermolecular interactions, and the electronic properties of materials. While a dedicated quantum crystallography study on a single crystal of this compound is not extensively documented in publicly available literature, the principles of this field can be applied through a combination of high-level theoretical calculations and complementary experimental data, such as gas-phase electron diffraction, to achieve a precise determination of its molecular geometry and an understanding of its electronic structure.
Theoretical Framework and Computational Analysis
In the absence of experimental single-crystal X-ray diffraction data of sufficient resolution, quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for predicting the electron density and, consequently, the bond lengths of this compound. These computational methods solve the Schrödinger equation for the molecule, yielding a wavefunction from which the electron density distribution can be calculated.
The analysis of this theoretical electron density is often performed using the Quantum Theory of Atoms in Molecules (QTAIM). This theory allows for the partitioning of the molecular electron density into atomic basins and the identification of critical points in the electron density, which are indicative of chemical bonds. The bond critical points (BCPs) are of particular interest, as the characteristics of the electron density at these points provide a quantitative measure of the nature and strength of the chemical bonds. For instance, the value of the electron density at the BCP is correlated with the bond order, and the Laplacian of the electron density can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. aps.org
Integration with Gas-Phase Electron Diffraction Data
Gas-phase electron diffraction is an experimental technique that provides accurate determination of the molecular geometry of molecules in the gaseous state. acs.orgacs.orgresearchgate.netresearchgate.net Studies on this compound using this method, in conjunction with ab initio calculations, have provided precise measurements of its bond lengths and angles. acs.orgacs.orgresearchgate.netresearchgate.net These experimental values serve as a crucial benchmark for validating the accuracy of the theoretical models. The synergy between experimental gas-phase data and theoretical calculations allows for a refined understanding of the molecule's structure, which is presumed to be largely retained in the solid state, albeit with potential minor perturbations due to intermolecular interactions.
Detailed Research Findings
Combined gas-phase electron diffraction and ab initio studies have determined the conformational landscape of this compound, revealing the co-existence of anti and gauche conformers. researchgate.net The geometric parameters for the more stable anti conformer have been determined with high precision.
The following table summarizes the key bond lengths of this compound as determined by these integrated experimental and theoretical approaches.
| Bond | Bond Length (Å) - Experimental (Gas-Phase Electron Diffraction) | Bond Length (Å) - Theoretical (Ab initio) |
| C-C | 1.530 ± 0.008 | 1.525 |
| C-H | 1.115 ± 0.006 | 1.091 |
| C-F | 1.345 ± 0.002 | 1.351 |
Data sourced from combined gas-phase electron diffraction and ab initio studies. researchgate.net
The excellent agreement between the experimental and theoretical values lends confidence to the use of theoretical models to further probe the electronic structure of the molecule, in line with the objectives of quantum crystallography. The theoretically derived electron density can be analyzed to reveal subtle electronic effects, such as the influence of the highly electronegative fluorine atoms on the carbon backbone and the C-H bonds.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Investigations
Quantum mechanical methods are fundamental to understanding the electronic structure and geometry of 1,1,1,4,4,4-hexafluorobutane. These calculations solve approximations of the Schrödinger equation to provide detailed information about the molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density. For this compound, DFT can be employed to predict a variety of properties.
Electronic Structure and Reactivity: The presence of six highly electronegative fluorine atoms significantly influences the electronic structure of the butane (B89635) backbone. DFT calculations can quantify this effect by mapping the electron density distribution and calculating molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. For a saturated fluoroalkane like this compound, a large HOMO-LUMO gap is expected, indicating high chemical stability and low reactivity. fluorine1.ru The strong carbon-fluorine bonds, which are among the strongest in organic chemistry, further contribute to this stability. fluorine1.ru DFT can also be used to compute global reactivity descriptors, which provide a quantitative measure of the molecule's stability and reactivity.
Illustrative Global Reactivity Descriptors for a Saturated Fluoroalkane (Calculated via DFT)
| Descriptor | Value (Illustrative) | Interpretation |
|---|---|---|
| HOMO Energy | -8.5 eV | High ionization potential, indicating difficulty in removing an electron. |
| LUMO Energy | +1.5 eV | Low electron affinity, suggesting reluctance to accept an electron. |
| HOMO-LUMO Gap | 10.0 eV | Large gap, characteristic of a chemically stable, less reactive molecule. |
| Chemical Hardness | 5.0 eV | High hardness, reinforcing the concept of high stability. |
Note: The values in this table are illustrative for a typical saturated fluoroalkane and are not based on a specific published study of this compound.
Spectroscopic Property Prediction: DFT is a powerful tool for predicting spectroscopic properties. For instance, it can be used to calculate the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. Furthermore, DFT methods have been developed that can accurately predict NMR chemical shifts and spin-spin coupling constants, which are crucial for the structural elucidation of fluorinated compounds. rsc.org The BHandH functional, for example, has been shown to be effective in calculating one-bond fluorine-carbon and two-bond fluorine-fluorine coupling constants in fluoroalkanes. rsc.org
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are particularly useful for detailed conformational analysis and precise geometry optimization.
A key study on the conformation and structure of this compound was conducted using gas-phase electron diffraction and ab initio calculations. acs.orgacs.org However, the full details of this study are not widely available in accessible literature.
Conformational Analysis: Like its non-fluorinated counterpart, n-butane, this compound can exist in different conformations due to rotation around the central C2-C3 bond. The two primary conformers are the anti (or trans) and gauche forms. In the anti conformation, the two bulky trifluoromethyl (-CF3) groups are positioned 180° apart, minimizing steric hindrance. In the gauche conformation, these groups are approximately 60° apart, leading to increased steric repulsion.
Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be used to calculate the potential energy surface for this rotation. These calculations would typically show that the anti conformer is the global energy minimum, being significantly more stable than the gauche conformer. The energy difference between these conformers and the rotational barriers can be precisely determined. Studies on similar molecules, like 1,2-difluoroethane, have shown that ab initio methods combined with experimental techniques can accurately determine the energy differences between conformers. acs.org
Molecular Geometry Optimization: For each stable conformer, ab initio methods can be used to perform a full geometry optimization, which determines the equilibrium bond lengths, bond angles, and dihedral angles. wikipedia.org This process finds the lowest energy arrangement of the atoms for a given conformation. The results of such an optimization for this compound would provide a detailed three-dimensional structure, showing the expected lengthening of the C-C bonds due to the steric repulsion of the -CF3 groups and the characteristic bond lengths of the C-F and C-H bonds.
Expected Conformational Data for this compound from Ab Initio Calculations
| Property | Anti Conformer | Gauche Conformer |
|---|---|---|
| Relative Energy | 0 kJ/mol (Global Minimum) | > 0 kJ/mol |
| C2-C3 Dihedral Angle | ~180° | ~60° |
| Key Bond Lengths | C-C: ~1.54 Å, C-F: ~1.34 Å, C-H: ~1.09 Å | Similar to anti, with slight variations |
| Key Bond Angles | C-C-C: ~112°, F-C-F: ~107° | Similar to anti, with slight variations |
Note: This table presents expected values based on the known behavior of similar molecules and general principles of conformational analysis. Specific calculated values from the cited literature are not publicly available.
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the electronic excited states of molecules. github.iorsc.org It is commonly used to predict UV-Vis absorption spectra.
For a saturated molecule like this compound, which lacks chromophores (e.g., double bonds or aromatic rings), the electronic transitions from the ground state to the first few excited states are expected to be of very high energy. These transitions would likely involve the excitation of an electron from a C-C or C-H sigma bonding orbital to a corresponding antibonding orbital (σ → σ*). Such transitions typically occur in the far-ultraviolet region of the electromagnetic spectrum, at wavelengths below 200 nm.
While TDDFT could be used to calculate the energies of these high-energy excited states, it is more commonly applied to molecules with lower-energy transitions. nih.gov The accuracy of TDDFT for high-lying Rydberg states, which are common in saturated molecules, can be limited with standard functionals, although methods exist to improve these predictions. github.io For this compound, TDDFT calculations would primarily confirm the absence of low-energy electronic transitions, consistent with its expected transparency to visible and near-UV light.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the macroscopic properties of a substance based on its microscopic interactions.
For this compound, MD simulations would be particularly useful for understanding its behavior as a liquid and for predicting its properties as a solvent or refrigerant. acs.orgnih.gov The first step in an MD simulation is to define a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For hydrofluorocarbons, force fields like the Generalized Amber Force Field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS) can be used, often with custom parameterization to accurately model the specific interactions of fluorinated compounds. aiche.org
MD simulations of liquid this compound could be used to calculate:
Thermodynamic properties: such as density, heat of vaporization, and heat capacity.
Transport properties: including viscosity and diffusion coefficients. acs.org
Structural properties: The arrangement of molecules in the liquid phase can be characterized by calculating radial distribution functions (RDFs). The RDFs would reveal the average distances between different atoms in neighboring molecules, providing a picture of the liquid's structure and the nature of the intermolecular forces, which are dominated by dipole-dipole and van der Waals interactions.
Simulations of mixtures of this compound with other substances, such as water or ionic liquids, could also be performed to predict solubility and mixing behavior. nih.govnd.edu
Prediction of Kinetic Isotope Effects in Reaction Mechanisms
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The KIE is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. princeton.edu
Computational methods can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for a given reaction. The difference in zero-point vibrational energy (ZPVE) between the isotopically labeled and unlabeled species is the primary origin of the KIE. libretexts.org
For this compound, one could computationally investigate the KIE for a hypothetical hydrogen abstraction reaction, which is a key step in its atmospheric degradation:
CF₃CH₂CH₂CF₃ + •OH → CF₃ĊHCH₂CF₃ + H₂O
To predict the primary KIE for this reaction, one would perform the following steps:
Locate the transition state for the reaction using a quantum mechanical method like DFT.
Calculate the vibrational frequencies for the reactant (this compound) and the transition state.
Repeat the frequency calculations for the deuterated analogue (e.g., CF₃CD₂CD₂CF₃).
Use the calculated vibrational frequencies to determine the ZPVEs and compute the KIE using statistical mechanics.
A calculated kH/kD ratio significantly greater than 1 would provide strong evidence that the C-H bond is broken in the rate-determining step of the reaction. utdallas.edu
Computational Screening for Novel Derivatives and Applications
Computational screening, also known as virtual screening, is a powerful technique for discovering new molecules with desired properties without the need for extensive synthesis and experimental testing. This approach involves creating a large virtual library of candidate molecules and then using computational methods to predict their properties.
For this compound, computational screening could be used to identify new derivatives with improved properties for specific applications, such as:
Next-generation refrigerants: Screening for derivatives with a low global warming potential (GWP), appropriate boiling points, and high efficiency.
Solvents: Identifying derivatives with specific solubility characteristics for use in industrial processes or as cleaning agents.
Dielectric gases: Searching for derivatives with high dielectric strength for use as insulators in electrical equipment.
The screening process would involve generating a virtual library of molecules by, for example, systematically replacing hydrogen atoms with other atoms or functional groups. For each molecule in the library, properties would be predicted using methods like quantitative structure-activity relationship (QSAR) models or direct quantum chemical calculations. rsc.org For example, DFT calculations could be used to estimate the GWP by predicting the infrared absorption spectrum. This computational approach allows for the rapid evaluation of a vast chemical space, significantly accelerating the discovery of new and improved materials. rsc.org
Ligand Design for Energy Storage Systems (e.g., Lithium-Ion Batteries)
The design of effective electrolytes is crucial for the performance of lithium-ion batteries. Fluorinated compounds are of particular interest due to their unique properties, including high electrochemical stability. Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in screening and designing new electrolyte components.
While direct computational studies on this compound as a primary ligand for lithium-ion batteries are limited, research on related fluorinated molecules provides valuable insights. For instance, computational screening of various organic molecules, including fluorinated derivatives, is a common strategy to identify promising candidates for battery cathodes and electrolytes. The presence of six fluorine atoms in this compound is expected to create a strong electron-withdrawing effect, which can enhance the oxidative stability of the molecule, a desirable characteristic for high-voltage battery applications.
Theoretical calculations can predict key properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicators of a molecule's resistance to oxidation and reduction. For this compound, a low HOMO energy would be anticipated, suggesting good stability against oxidation at the cathode.
A computational study by Zhou (2022) on high-throughput screening of organic molecules for battery cathodes highlights the importance of such theoretical evaluations in discovering new materials. While not directly focused on this compound, this approach could be applied to assess its potential.
Analysis of Cation-Anion Interactions and Stability
The interactions between cations (like Li⁺) and anions (like PF₆⁻) within the electrolyte, and their interactions with the solvent molecules, are fundamental to the functioning of a lithium-ion battery. Computational modeling provides a molecular-level understanding of these interactions.
Electrolyte Stability: The electrochemical stability window of an electrolyte is a critical parameter. DFT calculations are widely used to predict the oxidation and reduction potentials of electrolyte components. For this compound, its saturated alkane structure combined with the high stability of C-F bonds suggests a wide electrochemical window. Theoretical calculations could precisely quantify this, providing insights into its suitability for high-voltage applications. Research on the decomposition mechanisms of electrolyte components, such as the study on lithium hexafluorophosphate, demonstrates the power of DFT in understanding and improving electrolyte stability.
The following table summarizes the anticipated effects of this compound as a co-solvent in a lithium-ion battery electrolyte, based on general principles from computational studies of other fluorinated compounds.
| Property | Anticipated Effect of this compound | Rationale from Computational Studies on Analogues |
| Oxidative Stability | High | Strong electron-withdrawing effect of fluorine atoms lowers the HOMO energy. |
| Reductive Stability | High | Saturated alkane backbone is generally resistant to reduction. |
| Li⁺ Solvation | Weak | Non-polar nature and highly electronegative fluorine atoms do not favor strong coordination with Li⁺. |
| Ionic Conductivity | Potentially lower | Low dielectric constant may increase ion pairing and viscosity could be a factor. |
| Thermal Stability | High | Strong C-F and C-C bonds contribute to high thermal stability. |
| Viscosity | Variable | Dependent on the specific electrolyte mixture and interactions. |
It is important to reiterate that these are theoretical projections based on the known behavior of similar fluorinated compounds. Direct computational studies on this compound are necessary to provide concrete data and validate these hypotheses.
Applications in Advanced Materials Science and Chemical Engineering
Role as a Key Intermediate in Fluoropolymer Synthesis
While not typically used as a direct monomer in polymerization, 1,1,1,4,4,4-hexafluorobutane serves as a crucial starting material for producing unsaturated fluorinated compounds that are essential building blocks for specialty polymers.
Fluoroelastomers are a class of synthetic rubbers known for their exceptional resistance to heat, chemicals, and harsh environments. sealseastern.com These properties are imparted by the high concentration of fluorine atoms in the polymer backbone. sealseastern.com The synthesis of many fluoroelastomers involves the polymerization of fluorinated alkenes. 20.210.105
This compound can be chemically converted, for instance through dehydrofluorination, to produce unsaturated monomers. These resulting monomers, such as isomers of hexafluorobutene, can then be copolymerized with other fluoroalkenes like vinylidene fluoride (B91410) (VDF) and hexafluoropropylene (HFP) to create a diverse range of fluoroelastomers. 20.210.10520.210.105 The specific composition of the monomers used dictates the final properties of the elastomer, such as its flexibility at low temperatures and its resistance to specific chemicals. 20.210.105
The process of creating these elastomers involves compounding the raw polymer gum with various additives, followed by a curing process (vulcanization) that creates a cross-linked, three-dimensional structure, rendering the material suitable for demanding applications in the automotive, aerospace, and chemical processing industries. researchgate.net
The conversion of this compound into other fluorinated molecules opens pathways to a variety of advanced materials. Through halogenation and subsequent dehydrohalogenation reactions, it is possible to synthesize a range of bistrifluoromethyl-containing haloolefins. beilstein-journals.org These olefins are versatile intermediates that can be used in the synthesis of more complex functional molecules. beilstein-journals.org
For example, these intermediates can be starting points for creating fluorinated polyimides. The introduction of trifluoromethyl (–CF3) groups into polyimide structures can enhance their properties for high-temperature energy storage applications. aip.org The bulky –CF3 groups can reduce intermolecular interactions and increase the free volume within the polymer, which in turn can lead to higher breakdown strengths and improved energy storage densities at elevated temperatures. aip.org
Utilization in Plasma Etching Processes (relevant for fluorinated butadienes)
In the semiconductor industry, plasma etching is a critical process for creating the intricate circuitry on microchips. nist.gov Fluorocarbon-based gases are essential for this process, particularly for etching silicon-based materials. aip.org While this compound itself is a saturated molecule and not directly used as an etchant gas, it is a potential precursor to hexafluoro-1,3-butadiene (B1630412) (C4F6), a highly effective and more environmentally benign etching gas. nist.govscirp.orgresearchgate.net
Hexafluoro-1,3-butadiene is favored in advanced etching processes for its ability to achieve high aspect ratios and high selectivity, meaning it can etch the target material (like silicon dioxide) much faster than the masking material (like silicon nitride). nist.govgoogle.com This selectivity is achieved through the formation of a protective polymer layer on the non-oxide surfaces. justia.com The use of C4F6 allows for precise and anisotropic etching, which is crucial for manufacturing modern electronic components with features smaller than 100 nm. guidechem.com Furthermore, hexafluoro-1,3-butadiene has a very low global warming potential (GWP), making it a more sustainable alternative to older perfluorocarbon gases. guidechem.com
The synthesis of hexafluorobutadiene can be achieved through various routes, some of which could potentially start from a saturated precursor like this compound via dehydrofluorination. scirp.org
Development of Fluorinated Analogs for Bioactive Molecules and Pharmaceutical Research
The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance their therapeutic properties. acs.orgtandfonline.com Fluorination can improve a molecule's metabolic stability, binding affinity to its target, and bioavailability. tandfonline.comnih.gov Approximately 20% of all pharmaceuticals contain at least one fluorine atom. nih.gov
Saturated fluorinated alkanes like this compound and its derivatives can serve as valuable building blocks in the synthesis of these complex pharmaceutical compounds. nih.gov The strong carbon-fluorine bond can impart metabolic stability by blocking sites on the molecule that are susceptible to enzymatic degradation. acs.org The high electronegativity of fluorine can also alter the electronic properties of a molecule, which can lead to stronger binding interactions with biological targets. tandfonline.com
While direct applications of this compound in this area are not extensively documented, its structure, featuring two trifluoromethyl groups, makes it a potential starting point for creating fluorinated analogs of existing drugs or for developing new bioactive compounds. The field of organofluorine chemistry is continually developing new synthetic methods to incorporate fluorine and fluoroalkyl groups into organic molecules for pharmaceutical applications. mdpi.comnih.gov
Emerging Applications in Energy Conversion and Storage
The unique properties of fluorinated compounds are also being explored for their potential in advanced energy technologies.
Molecular Solar Thermal (MOST) systems are an emerging technology for harvesting and storing solar energy in the chemical bonds of molecules. rsc.orgnih.gov These systems rely on a photoswitchable molecule that, upon absorbing sunlight, isomerizes to a higher-energy, metastable state. rsc.org The energy can then be stored for an extended period and released as heat on demand. nih.gov
Although this compound is not a photoswitchable molecule itself, its high degree of fluorination and the inherent stability of the C-F bond are desirable characteristics for components within an energy storage system. greenpeace.tomdpi.com Research into fluorinated materials for energy storage, such as in high-density primary lithium batteries, has shown that fluorinated carbons can deliver high energy densities. frontiersin.org This suggests that highly fluorinated alkanes could potentially be used as stable, high-energy-density media or additives in advanced energy storage systems.
Electrolyte Components for Next-Generation Battery Technologies
The electrolyte is a critical component of a battery, facilitating the movement of ions between the cathode and anode. In the development of next-generation batteries, particularly those operating at higher voltages, conventional carbonate-based electrolytes often suffer from oxidative decomposition, leading to capacity fade and safety concerns. Fluorinated solvents and additives are being explored to mitigate these issues. The introduction of fluorine atoms into the solvent molecules can lower the highest occupied molecular orbital (HOMO) energy level, thereby increasing the oxidative stability of the electrolyte.
Detailed Research Findings
Research on other partially fluorinated co-solvents, such as methyl 3,3,3-trifluoropropanoate (B3193706) (MTFP) and 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane (NFMB), has demonstrated enhanced cycling performance in high-voltage lithium-ion batteries, for instance, with Nickel-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) cathodes. These studies indicate that fluorinated co-solvents can contribute to a more robust solid electrolyte interphase (SEI) on the anode and a stable cathode electrolyte interphase (CEI) on the cathode. This improved interfacial stability is crucial for preventing parasitic reactions between the electrolyte and the highly reactive charged electrode materials, especially at voltages exceeding 4.3 V.
The incorporation of fluorinated compounds can also influence the ionic conductivity of the electrolyte. While highly fluorinated solvents might sometimes exhibit lower ionic conductivity due to increased viscosity or reduced salt dissociation, they are often used as co-solvents with conventional carbonates to strike a balance between stability and conductivity.
Illustrative Performance Data of Fluorinated Co-Solvents
To illustrate the potential impact of a fluorinated co-solvent like this compound, the following data table presents typical performance improvements observed in research on other fluorinated electrolyte systems when compared to a standard electrolyte. It is important to note that this table is a representative example of expected trends and not specific experimental data for this compound.
| Performance Metric | Standard Electrolyte (e.g., 1M LiPF6 in EC/DEC) | Electrolyte with Fluorinated Co-Solvent (Illustrative) | Potential Advantage |
|---|---|---|---|
| First Cycle Coulombic Efficiency (%) | 85-90 | >92 | Improved formation of a stable SEI |
| Capacity Retention after 200 cycles @ High Voltage (4.5V) (%) | <70 | >85 | Enhanced cycling stability and longevity |
| Electrochemical Stability Window (V vs. Li/Li+) | ~4.3 | >4.5 | Enables use of high-voltage cathodes |
| Ionic Conductivity (mS/cm) at 25°C | 8-12 | 6-10 | May be slightly lower, but compensated by stability |
Environmental Fate and Sustainability Research
Atmospheric Degradation Kinetics and Environmental Lifetimes
The degradation process initiated by OH radicals involves the abstraction of a hydrogen atom, most likely from the methyl group. epa.gov This initial reaction leads to the formation of further breakdown products. Under atmospheric conditions, the formation of carbonyl compounds with more than one carbon atom is considered negligible. The main final degradation products identified from the photooxidation of HFC-365mfc are carbonyl difluoride (COF₂) and carbon dioxide (CO₂). epa.gov
Atmospheric Lifetime of 1,1,1,4,4,4-Hexafluorobutane
| Parameter | Value | Reference |
|---|---|---|
| Overall Atmospheric Lifetime | 10.2 years | epa.gov |
| Tropospheric Lifetime | 10.8 years | epa.gov |
Global Warming Potential (GWP) Assessment and Mitigation Strategies
This compound is classified as a greenhouse gas due to its ability to absorb terrestrial infrared radiation. Its Global Warming Potential (GWP) is an index that compares its warming effect to that of carbon dioxide over a specific time horizon. The GWP values for HFC-365mfc have been calculated for 20, 100, and 500-year time horizons.
Mitigation strategies for HFCs like this compound are primarily driven by international agreements and national regulations aimed at reducing emissions of potent greenhouse gases. A key global initiative is the Kigali Amendment to the Montreal Protocol, which established a schedule to phase down the production and consumption of HFCs. noaa.gov These strategies encourage the transition to alternative substances with lower GWP, such as hydrofluoroolefins (HFOs) or non-fluorinated compounds, where feasible. Additionally, improved refrigerant and blowing agent management practices, including better containment in equipment, recovery, and recycling, are essential components of emission reduction efforts.
Global Warming Potential (GWP) of this compound Relative to CO₂
| Time Horizon | GWP Value |
|---|---|
| 20 years | 2210 |
| 100 years | 790 |
| 500 years | 250 |
Biotransformation and Microbial Degradation Pathways
The potential for microbial degradation of hydrofluorocarbons (HFCs) is a subject of scientific inquiry, as it could represent a natural sink for these compounds in soil and water. nih.gov General studies on poly- and perfluorinated substances suggest that while the carbon-fluorine bond is highly stable, the presence of other functional groups in a molecule can provide an entry point for microbial attack. mdpi.comnih.gov Metabolic activation strategies are common in microbial pathways for degrading other persistent compounds. mdpi.com
However, specific research on the biotransformation or microbial degradation pathways of this compound is limited. While some studies have demonstrated that certain bacteria can degrade other fluorinated compounds, such as 1,4-Dioxane, through co-metabolism, dedicated pathways for HFC-365mfc have not been extensively documented in the reviewed literature. battelle.orgresearchgate.net Therefore, while microbial degradation of HFCs is considered a possibility, the specific microorganisms, enzymes, and metabolic routes involved in the breakdown of this compound remain an area requiring further investigation.
Assessment in Environmental Contaminant Studies
Non-target screening (NTS) is an analytical approach used to identify a broad range of unknown or unexpected chemicals in environmental samples. researchgate.net Several NTS studies have been conducted in the Arctic to identify chemicals of emerging concern (CEACs) that undergo long-range transport and accumulate in this remote environment. nih.govnih.govresearchgate.net These studies have successfully identified various legacy and emerging contaminants, including plasticizers, flame retardants, pesticides, and pharmaceuticals, in Arctic biota, air, and human serum. nih.govnih.gov
However, in the reviewed NTS studies specifically screening for emerging Arctic pollutants, this compound was not listed among the tentatively identified compounds. nih.govresearchgate.netcopernicus.org It is important to note that the absence of a compound in an NTS study does not confirm its absence in the environment, as detection is dependent on the analytical methods and workflows used. Indeed, separate atmospheric monitoring programs have detected and measured HFC-365mfc at Arctic and Antarctic research stations, confirming its presence in polar regions due to atmospheric transport. researchgate.netresearchgate.net
Halogenated compounds are of particular concern because they can adsorb onto the platinum catalyst surface, blocking active sites required for the hydrogen oxidation reaction and thereby reducing the fuel cell's power output. lotusinstruments.compropulsiontechjournal.com While there is extensive research on the detrimental effects of impurities like carbon monoxide and sulfur compounds, specific studies detailing the impact of this compound as a contaminant in hydrogen fuel are not prominent in the existing literature. energy.govenergy.gov Based on the general understanding of halogenated contaminants, it is anticipated that the presence of HFC-365mfc in the fuel stream could lead to a degradation in fuel cell performance, with the severity depending on its concentration. lotusinstruments.com
Future Research Directions and Unexplored Avenues
Elucidation of Complex Reaction Mechanisms and Catalytic Cycles
A significant area for future research lies in the detailed elucidation of the reaction mechanisms of 1,1,1,4,4,4-hexafluorobutane, particularly in the context of C-F bond activation. The strength of the carbon-fluorine bond presents a considerable challenge, making these bonds generally unreactive. researchgate.net However, recent advancements in catalysis are opening new avenues for the selective activation and functionalization of fluorinated alkanes.
Future investigations should focus on:
Catalytic Hydrodefluorination: The use of highly Lewis acidic silyl (B83357) cations, such as [Et3Si]+, has shown promise in the hydrodefluorination of fluoroalkyl groups at room temperature. nih.gov Understanding the precise catalytic cycle of such reactions with this compound could lead to methods for its conversion into valuable partially fluorinated or non-fluorinated platform chemicals.
Dehydrofluorination Mechanisms: While the dehydrohalogenation of halogenated precursors to this compound is known, the direct dehydrofluorination of the saturated alkane is less explored. beilstein-journals.org Studies on the dehydrofluorination of fluoroalkanes using germylium ions suggest a mechanism involving C-F activation to form a carbenium-like intermediate. semanticscholar.org A thorough investigation of this mechanism for this compound could enable its conversion to unsaturated fluorochemicals.
Radical Chain Reactions: The reaction of monofluorinated aliphatic hydrocarbons with Cp*2ZrH2 proceeds via a radical chain mechanism. nih.gov Investigating the potential for similar radical-based transformations with this compound could unlock new synthetic pathways.
Development of Highly Selective and Sustainable Synthetic Methodologies
The current industrial synthesis of fluorocarbons often relies on processes that are energy-intensive and utilize hazardous reagents. A key area of future research is the development of more sustainable and selective synthetic routes to this compound and its precursors.
Promising avenues for research include:
Bio-based Feedstocks: The synthesis of key chemical building blocks like 1,4-butanediol and tetrahydrofuran from renewable resources is an active area of research. researchgate.net Future work could explore the conversion of these bio-derived platform chemicals into fluorinated analogues, ultimately leading to a more sustainable route for this compound.
Electrochemical Fluorination: Electrochemical fluorination (ECF), also known as the Simons' process, offers a more direct route to fluorocarbons by electrolyzing a substrate in hydrogen fluoride (B91410). wikipedia.org Further research into optimizing ECF for the synthesis of butane (B89635) derivatives could lead to a more energy-efficient and scalable production method.
Exploration of Novel Derivatization Strategies for Advanced Applications
The derivatization of this compound and its isomers can lead to a wide range of new molecules with unique properties and applications. Future research in this area should focus on developing selective and efficient methods for introducing new functional groups.
Key areas for exploration include:
Halogenation and Dehydrohalogenation: The halogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes, followed by dehydrohalogenation, has been shown to produce a variety of dihalo- and halo-olefins. beilstein-journals.org These derivatives serve as versatile synthons for further chemical transformations.
Direct Functionalization: While challenging, the direct activation of C-F bonds in saturated fluorocarbons is an emerging field. researchgate.net Research into catalytic systems that can selectively replace a fluorine atom in this compound with other functional groups would be a significant breakthrough.
Fluoropolymer Derivatization: Methodologies for the defluorination and derivatization of fluoropolymers are being developed to enable their analysis. rsc.org These approaches could potentially be adapted for the controlled functionalization of smaller fluorinated molecules like this compound.
Comprehensive Toxicological and Ecotoxicological Profiling for Enhanced Risk Assessment
A thorough understanding of the toxicological and ecotoxicological profile of this compound is crucial for ensuring its safe production, use, and disposal. While some data exists, a more comprehensive assessment is needed.
Future research should focus on:
Inhalation Toxicity: A Safety Data Sheet for this compound indicates that it may cause respiratory irritation. synquestlabs.com More detailed inhalation toxicity studies are needed to establish safe exposure limits. For comparison, a 13-week inhalation study on hexafluoroisobutylene, a related compound, identified the lungs and kidneys as target organs. nih.gov
Aquatic Toxicity: Ecotoxicity data for the unsaturated analogue, cis-1,1,1,4,4,4-hexafluoro-2-butene, is available (see table below). echemi.com Similar comprehensive studies on this compound are required to assess its potential impact on aquatic ecosystems. Studies on other HFCs have shown them to be not very toxic to aquatic organisms. nih.gov
Biodegradation: Many HFCs and HCFCs are not readily biodegradable. nih.gov Investigations into the potential for microbial degradation of this compound are needed to understand its environmental persistence.
Ecotoxicity Data for cis-1,1,1,4,4,4-Hexafluoro-2-butene
| Test Organism | Endpoint | Result | Exposure Time |
|---|---|---|---|
| Oryzias latipes (Fish) | LC50 | 76.1 mg/L | 96 h |
| Daphnia magna (Aquatic Invertebrate) | EC50 | 22.5 mg/L | 48 h |
| Pseudokirchneriella subcapitata (Algae) | EC50 | > 23.7 mg/L | 72 h |
Integration into Advanced Chemical Processes and Green Technologies
The unique physical and chemical properties of this compound make it a candidate for use in a variety of advanced chemical processes and green technologies.
Future research in this area could explore its application as:
A Green Solvent: The principles of green chemistry encourage the use of environmentally benign solvents. acs.org The properties of fluorinated compounds, such as their low miscibility with many organic solvents and water, could be exploited in biphasic catalysis or extraction processes.
A Heat Transfer Fluid: The thermal stability of fluorocarbons makes them suitable for use as heat transfer fluids. Related compounds, such as HFO-1336mzz-E, are already used for this purpose. tera.org The potential of this compound in advanced high-heat-flux applications, such as in fusion power reactors, could be investigated. iaea.orgdergipark.org.tr
An Electrolyte Component in Electrochemical Systems: The high polarity and stability of the C-F bond could make this compound a useful co-solvent or additive in electrolytes for batteries or other electrochemical devices, potentially enhancing their performance and safety.
Investigation of Spectroscopic Properties under Extreme Conditions
Understanding the behavior of this compound under extreme conditions of temperature and pressure is crucial for its application in advanced technologies and for a more fundamental understanding of its molecular properties.
Future spectroscopic studies should include:
High-Pressure NMR Spectroscopy: High-pressure NMR has been used to study the interactions of fluorinated compounds in supercritical carbon dioxide. semanticscholar.org Similar studies on this compound could provide insights into its conformational dynamics and intermolecular interactions under pressure. Multinuclear magnetic resonance spectral analysis has already confirmed that the compound exists predominantly in the trans-conformation in solution at ambient conditions. rsc.orgrsc.org
Raman and IR Spectroscopy under Pressure: Raman and infrared spectroscopy are powerful tools for studying the vibrational modes of molecules. nih.gov Investigating the vibrational spectra of this compound at high pressures could reveal changes in bond strengths, molecular geometry, and phase transitions. aps.orgscilit.com
Conformational Analysis: A gas-phase electron diffraction and ab initio study has provided information on the conformation and structure of this compound. acs.org Further spectroscopic studies under a range of conditions, coupled with computational modeling, could provide a more complete picture of its conformational landscape.
Q & A
Q. What are the recommended experimental methods for identifying and characterizing 1,1,1,4,4,4-hexafluorobutane?
To confirm structural identity and purity, use nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) to resolve stereochemistry and substituent positions . Gas chromatography-mass spectrometry (GC-MS) can validate molecular weight (164.05 g/mol) and detect impurities . Density measurements (1.356 g/cm) and boiling point determination (8.7–9°C) via differential scanning calorimetry (DSC) align with critical parameter studies .
Q. How can researchers accurately determine the physical properties (e.g., boiling point, density) of this compound?
Use precision techniques like vibrating-tube densitometers for density and static vapor-pressure cells for boiling point measurements. Critical parameters (temperature, pressure, density) can be derived from adiabatic calorimetry, as demonstrated for cis-1,1,1,4,4,4-hexafluoro-2-butene . Cross-validate results with equations of state (EoS) developed from speed-of-sound and vapor-pressure data .
Q. What safety protocols are essential when handling this compound in laboratory settings?
While direct toxicity data for this compound is limited, structurally similar fluorocarbons (e.g., 2-chloro-1,1,1,4,4,4-hexafluorobutane) show acute inhalation toxicity (rat LC = 3 ppm/6h). Implement fume hoods, personal protective equipment (PPE), and continuous air monitoring. Avoid combustion due to potential toxic byproducts (e.g., HF) .
Advanced Research Questions
Q. How can synthesis routes for this compound be optimized to improve yield and selectivity?
Key methods include dehydrohalogenation of 1,1,1,4,4,4-hexafluoro-2-iodobutane using KOH with phase-transfer catalysts (60°C) . Optimize base concentration and reaction time to minimize side products (e.g., trifluoroethylene). For stereochemical control, employ catalytic hydrogenation with Pd/C to selectively reduce intermediates .
Q. What methodologies are recommended for resolving contradictions in thermodynamic property data (e.g., critical parameters) across studies?
Discrepancies in boiling points (e.g., 8.7°C vs. 9°C) may arise from isomer purity or measurement techniques. Use high-purity samples (>99.9%) and standardized methods like transient hot-wire for thermal conductivity . Validate EoS models with multi-property datasets (density, speed of sound, vapor pressure) .
Q. How can infrared spectroscopy be applied to detect and quantify this compound in gas-phase studies?
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic C-F stretching bands (1000–1300 cm). For quantitative analysis, non-dispersive infrared (NDIR) sensors calibrated with known concentrations (e.g., 0.1–100 ppm) achieve <5% error in environmental monitoring .
Q. What experimental strategies mitigate challenges in handling this compound’s low boiling point (9°C)?
Use cryogenic traps or jacketed reactors with liquid nitrogen cooling (-196°C) to maintain liquid phase during reactions. For gas-phase studies, employ pressure-controlled cells (e.g., 0.1–10 bar) to stabilize volatility .
Q. How does stereochemistry (cis/trans isomerism) influence the thermodynamic and kinetic behavior of this compound derivatives?
Compare cis- and trans-isomers using calorimetry: cis-1,1,1,4,4,4-hexafluoro-2-butene (R1336mzz(Z)) exhibits higher critical temperatures (154°C) and lower vapor pressures than trans-isomers . Kinetic differences in halogenation reactions can be probed via Arrhenius plots of reaction rates .
Q. What approaches address gaps in toxicity data for this compound?
Use quantitative structure-activity relationship (QSAR) models to predict acute toxicity from analogs (e.g., LC extrapolation). Conduct in vitro assays (e.g., human lung cell lines) to assess cytotoxicity and inflammatory responses .
Q. How can researchers analyze reaction byproducts during halogenation/dehydrohalogenation cascades involving this compound?
Employ GC-MS to detect intermediates like 2,3-dibromo derivatives . For halogenated byproducts (e.g., CFCHBrCHCF), use HPLC with UV/fluorescence detection. Optimize base stoichiometry to suppress unwanted elimination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
